N-(3,3-diphenylpropyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(3,3-DIPHENYLPROPYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE: is a complex organic compound with a unique structure that includes both aromatic and imidazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-DIPHENYLPROPYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,3-diphenylpropylamine and 4-methoxyphenylacetic acid, which are then subjected to a series of reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-DIPHENYLPROPYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(3,3-DIPHENYLPROPYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-DIPHENYLPROPYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-DIPHENYLPROPYL)-3-(4-METHOXYPHENYL)PROPANAMIDE
- N-(3,3-DIPHENYLPROPYL)-4-METHOXYBENZAMIDE
- N-{4-[(3-OXO-1,3-DIPHENYLPROPYL)SULFONYL]PHENYL}ACETAMIDE
Uniqueness
N-(3,3-DIPHENYLPROPYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H27N3O4 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C27H27N3O4/c1-34-22-14-12-21(13-15-22)30-26(32)24(29-27(30)33)18-25(31)28-17-16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3,(H,28,31)(H,29,33) |
InChI Key |
NTGBXEMJTHANOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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